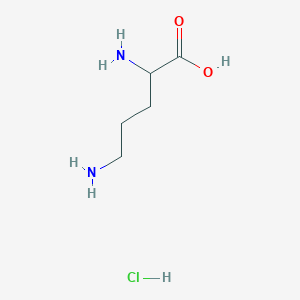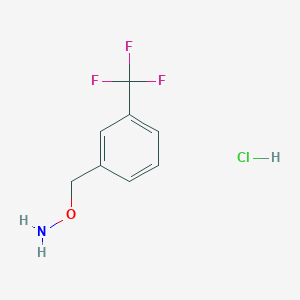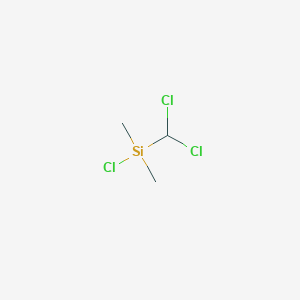![molecular formula C16H24N2O5 B094125 [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate CAS No. 1042-93-9](/img/structure/B94125.png)
[4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate, also known as BTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTA belongs to the family of diazabicyclo compounds, which are known for their unique properties and diverse applications.
Mecanismo De Acción
The mechanism of action of [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate is not fully understood, but it is believed to involve the inhibition of enzymes involved in the growth and proliferation of cancer cells. [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
[4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis (programmed cell death), and the modulation of immune responses. [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate has also been shown to exhibit anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate has several advantages for use in lab experiments, including its ease of synthesis, stability, and versatility. However, [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate, including:
1. Development of more efficient synthesis methods for [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate and its derivatives.
2. Investigation of the mechanism of action of [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate and its potential targets in cancer cells.
3. Development of new applications for [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate in materials science and catalysis.
4. Evaluation of the toxicity and safety of [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate in animal models.
5. Exploration of the potential of [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate as a drug delivery system for targeted cancer therapy.
Conclusion:
In conclusion, [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate is a promising chemical compound that has potential applications in various fields, including medicinal chemistry, materials science, and catalysis. Further research is needed to fully understand the mechanism of action of [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate and its potential applications in these fields.
Métodos De Síntesis
The synthesis of [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of cyclohexanone, which is then reacted with 1,2-diaminocyclohexane to form a cyclized intermediate. This intermediate is then reacted with butyl acrylate to form the final product, [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate.
Aplicaciones Científicas De Investigación
[4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. In materials science, [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate has been used as a building block for the synthesis of novel polymers and materials. In catalysis, [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate has been used as a ligand for the synthesis of metal complexes that exhibit catalytic activity.
Propiedades
Número CAS |
1042-93-9 |
|---|---|
Nombre del producto |
[4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate |
Fórmula molecular |
C16H24N2O5 |
Peso molecular |
324.37 g/mol |
Nombre IUPAC |
[4-(5-butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate |
InChI |
InChI=1S/C16H24N2O5/c1-3-4-5-13-14(20)17-16(22)18(15(13)21)11-6-8-12(9-7-11)23-10(2)19/h11-13H,3-9H2,1-2H3,(H,17,20,22) |
Clave InChI |
BPUYNCJCQVSSST-UHFFFAOYSA-N |
SMILES |
CCCCC1C(=O)NC(=O)N(C1=O)C2CCC(CC2)OC(=O)C |
SMILES canónico |
CCCCC1C(=O)NC(=O)N(C1=O)C2CCC(CC2)OC(=O)C |
Sinónimos |
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid acetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



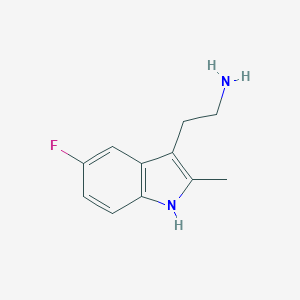
![8-Benzyl-3-(hydroxymethyl)-1-phenyl-1,3,8-triazaspiro[4,5]decan-4-one](/img/structure/B94045.png)
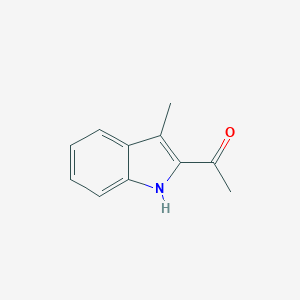
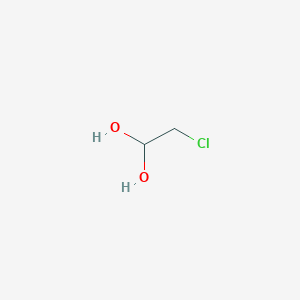
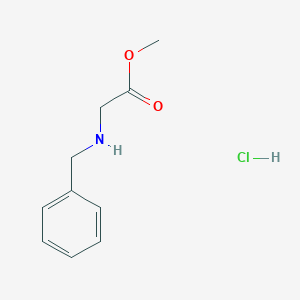

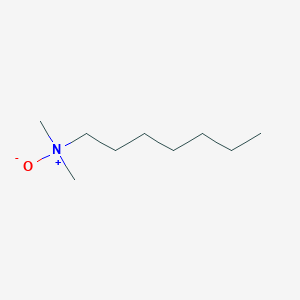
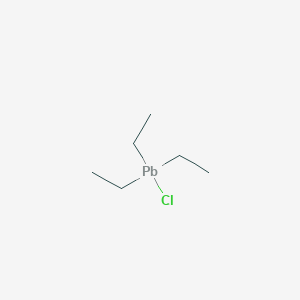

![6-Bromo-8-nitrotetrazolo[1,5-a]pyridine](/img/structure/B94060.png)
